(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE
Overview
Description
(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring, an ethyl group at the 1-position, and a carbonyl group linking the pyrazole to a 4-methylpiperazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 4-bromo-1-ethyl-1H-pyrazole: This can be achieved by reacting 4-bromo-1H-pyrazole with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the carbonyl linkage: The 4-bromo-1-ethyl-1H-pyrazole is then reacted with a suitable carbonylating agent, such as phosgene or triphosgene, to introduce the carbonyl group.
Coupling with 4-methylpiperazine: The final step involves coupling the carbonylated pyrazole intermediate with 4-methylpiperazine under basic conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the pyrazole ring can be oxidized under strong oxidative conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit enzymes or receptors involved in various diseases.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular interactions within cells.
Mechanism of Action
The mechanism of action of (4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The bromine atom and the carbonyl group play crucial roles in its binding affinity and specificity. The compound may also interact with cellular pathways, affecting signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-ethyl-1H-pyrazole: Lacks the carbonyl and piperazine moieties, making it less versatile in terms of chemical reactivity and biological activity.
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group, which may affect its binding properties and reactivity.
4-bromo-1-methyl-1H-pyrazole: Similar to the first compound but with a methyl group, making it less complex.
Uniqueness
(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE is unique due to its combination of a brominated pyrazole ring, a carbonyl linker, and a piperazine moiety
Properties
IUPAC Name |
(4-bromo-2-ethylpyrazol-3-yl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN4O/c1-3-16-10(9(12)8-13-16)11(17)15-6-4-14(2)5-7-15/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBBJDXCNQNJCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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